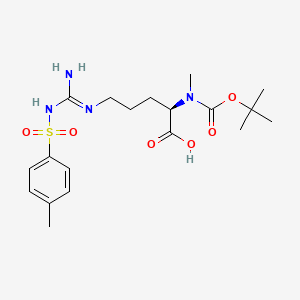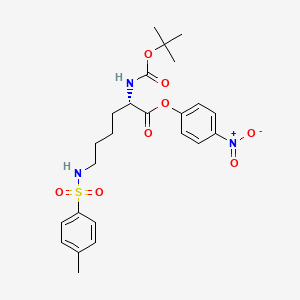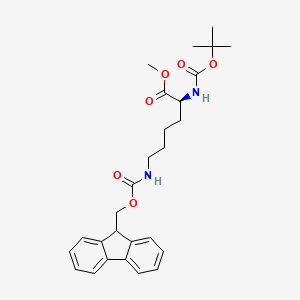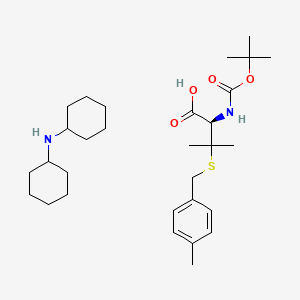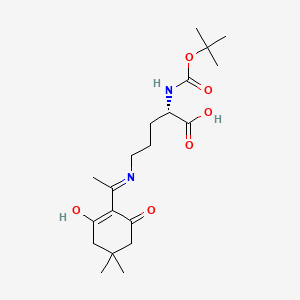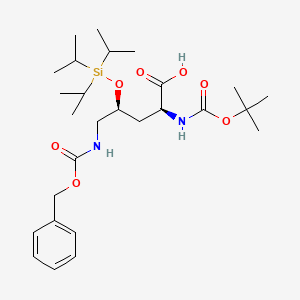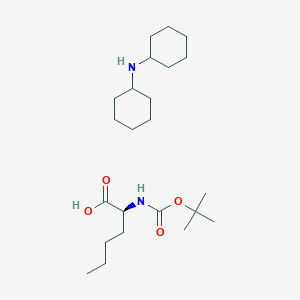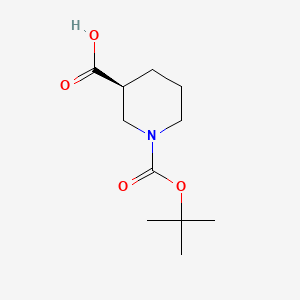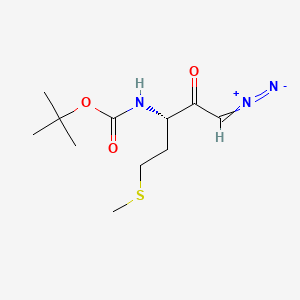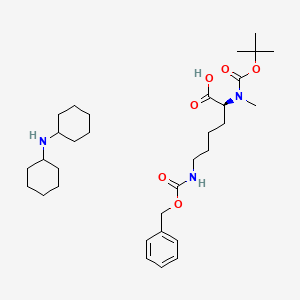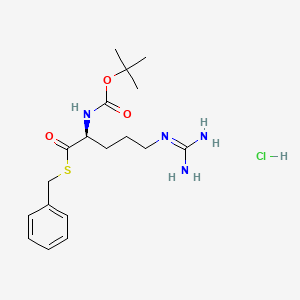
N-α-(叔丁氧羰基)-L-精氨酸硫代苄酯盐酸盐
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride, commonly known as Boc-Arg-SBzl HCl, is a derivative of the amino acid arginine. This compound is widely used in peptide synthesis, particularly in the solid-phase peptide synthesis (SPPS) method. The Boc group serves as a protective group for the amino function, while the thiobenzyl ester is used for the carboxyl function .
科学研究应用
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is extensively used in scientific research, particularly in the fields of:
Chemistry: As a building block in peptide synthesis.
Biology: In the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: In the development of peptide-based drugs and therapeutic agents.
Industry: In the production of synthetic peptides for various applications
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride typically involves the protection of the amino group of arginine with a Boc group and the esterification of the carboxyl group with a thiobenzyl group. The reaction conditions often include the use of acid chlorides and base catalysts to facilitate the protection and esterification reactions .
Industrial Production Methods
In industrial settings, the production of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated SPPS techniques to ensure consistency and efficiency .
化学反应分析
Types of Reactions
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiobenzyl ester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester can be reduced to the corresponding alcohol.
Substitution: The Boc group can be substituted with other protective groups under acidic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Trifluoroacetic acid is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Deprotected arginine derivatives.
作用机制
The mechanism of action of N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride involves the protection of the amino group of arginine, allowing for selective reactions at other functional groups. The Boc group is removed under acidic conditions, revealing the free amino group for further reactions. The thiobenzyl ester can be cleaved to release the carboxyl group, enabling the formation of peptide bonds .
相似化合物的比较
Similar Compounds
- N-α-(t-Butoxycarbonyl)-L-lysine thiobenzyl ester hydrochloride
- N-α-(t-Butoxycarbonyl)-L-ornithine thiobenzyl ester hydrochloride
Uniqueness
N-α-(t-Butoxycarbonyl)-L-arginine thiobenzyl ester hydrochloride is unique due to its specific use in the synthesis of arginine-containing peptides. The presence of the guanidino group in arginine provides unique chemical properties that are not found in lysine or ornithine derivatives.
属性
IUPAC Name |
S-benzyl (2S)-5-(diaminomethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanethioate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O3S.ClH/c1-18(2,3)25-17(24)22-14(10-7-11-21-16(19)20)15(23)26-12-13-8-5-4-6-9-13;/h4-6,8-9,14H,7,10-12H2,1-3H3,(H,22,24)(H4,19,20,21);1H/t14-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMYMXWJQFBTFH-UQKRIMTDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CCCN=C(N)N)C(=O)SCC1=CC=CC=C1.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN4O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
